Product packaging for 9H-Carbazole-9-carbonyl fluoride(Cat. No.:CAS No. 83245-38-9)

9H-Carbazole-9-carbonyl fluoride

Cat. No.: B13956144
CAS No.: 83245-38-9
M. Wt: 213.21 g/mol
InChI Key: KNZQMVKAGCFHGH-UHFFFAOYSA-N
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Description

Significance of N-Acyl Carbazole (B46965) Derivatives in Organic Synthesis and Materials Science

N-acyl carbazoles are a class of compounds that have garnered considerable attention due to their diverse applications. In organic synthesis, they serve as versatile intermediates. The traditional method for synthesizing these compounds involves the reaction of 9H-carbazole with acyl chlorides or other activated acyl derivatives in the presence of a base. mdpi.comnist.gov More recent methods include copper-catalyzed one-pot reactions using amides and cyclic diaryliodonium triflates. mdpi.comnist.gov

In the realm of materials science, N-acyl carbazoles are recognized as effective fluorophores and have been shown to exhibit strong organic phosphorescence when combined with certain additives. mdpi.comnist.gov The carbazole unit is a key component in various drugs, natural products, and materials used in electrochemistry. mdpi.comnist.gov Furthermore, carbazole derivatives are integral to the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. beilstein-journals.orgnih.gov The fluorination of the carbazole ring, in particular, is a known strategy for designing host materials with wide energy gaps. rsc.org

Unique Reactivity Profile of Acyl Fluorides in Chemical Transformations

Acyl fluorides, as a class of compounds, possess a compelling balance between stability and reactivity. semanticscholar.orggoogle.com Their C-F bond is strong, rendering them more thermally stable and less susceptible to hydrolysis compared to other acyl halides like acyl chlorides. semanticscholar.org Despite this stability, they exhibit higher reactivity than acyl chlorides or bromides in many chemical transformations. semanticscholar.org

This unique reactivity makes acyl fluorides valuable synthons in preparative chemistry. They are employed in a variety of reactions, including Friedel-Crafts acylations, Gatterman-Koch reactions, amidations, and esterifications. semanticscholar.org Their use as an "ArCO-" source in acyl couplings and as a source of fluorine in fluorination reactions further underscores their versatility. semanticscholar.org The development of new and safer methods for synthesizing acyl fluorides, such as the direct conversion of carboxylic acids, is expanding their application in organic synthesis. google.com

Historical Context and Evolution of Research on Carbazole-Based Acyl Halides

The history of carbazole chemistry dates back to 1872 when the parent compound was first isolated from coal tar. The exploration of its derivatives, including N-acyl carbazoles, followed, with early methods focusing on the acylation of the carbazole nitrogen. While specific historical details on the synthesis of 9H-Carbazole-9-carbonyl fluoride (B91410) are scarce, the development of carbazole-based acyl halides can be seen as a natural progression from the well-established chemistry of N-acyl carbazoles. The synthesis of the related compound, Carbazole-9-carbonyl chloride , by the phosgenation of carbazole, provided a key reactive intermediate for derivatization.

The evolution of this research area has been driven by the need for more stable and selectively reactive acylating agents. The transition from the more common acyl chlorides to the less explored acyl fluorides represents a move towards fine-tuning the reactivity and stability of these important synthetic building blocks.

Research Gaps and Future Directions in 9H-Carbazole-9-carbonyl Fluoride Chemistry

A significant research gap exists in the specific study of This compound . While its chloride analogue, Carbazole-9-carbonyl chloride , has some documented presence in chemical literature and supplier catalogs, detailed experimental data and research applications for the fluoride counterpart are notably absent.

Future research should focus on the following key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to This compound is a primary objective. Detailed spectroscopic and physicochemical characterization will be crucial to understanding its fundamental properties.

Reactivity Studies: A thorough investigation of its reactivity profile is needed. This includes comparative studies with other acyl halides to quantify its electrophilicity and stability. Understanding its behavior in various organic reactions will unlock its potential as a synthetic tool.

Applications in Materials Science: Given the fluorescent properties of the carbazole core, exploring the use of This compound in the synthesis of novel organic electronic materials, such as those for OLEDs and organic photovoltaics, is a promising avenue.

Computational Modeling: Theoretical studies can provide valuable insights into the electronic structure and reactivity of the molecule, guiding experimental design and helping to predict its properties.

The exploration of This compound chemistry holds the potential to yield new and valuable tools for both synthetic chemists and materials scientists, contributing to the ongoing advancement of these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FNO B13956144 9H-Carbazole-9-carbonyl fluoride CAS No. 83245-38-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83245-38-9

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

carbazole-9-carbonyl fluoride

InChI

InChI=1S/C13H8FNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H

InChI Key

KNZQMVKAGCFHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 9h Carbazole 9 Carbonyl Fluoride

Direct N-Acylation of 9H-Carbazole with Activated Fluorinating Reagents

The most direct approach to synthesizing 9H-Carbazole-9-carbonyl fluoride (B91410) involves the formation of a carbon-nitrogen bond between the 9H-carbazole nitrogen and a fluoroformyl equivalent. This is typically achieved using highly reactive, in-situ generated fluorinating agents.

Utilizing Commercial or In-situ Generated Fluorinating Agents

A prominent method for the direct N-acylation of secondary amines, such as 9H-Carbazole, utilizes a surrogate for the highly toxic difluorophosgene gas. researchgate.netresearchgate.net This modern approach involves the in-situ generation of difluorophosgene (COF₂) from stable, commercially available solid precursors. One such effective system combines (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), which serves as a difluorocarbene source, with an oxidant like 4-methylpyridine (B42270) N-oxide. researchgate.netwikipedia.org The difluorocarbene is generated and subsequently oxidized to form the reactive difluorophosgene, which then readily acylates the secondary amine. wikipedia.org

This protocol is advantageous as it avoids the handling of hazardous gases and reagents that are sensitive to light, temperature, or moisture. researchgate.netresearchgate.net The reaction proceeds efficiently with a broad range of secondary amines, including those with diverse electronic properties and heterocyclic structures. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of carbamoyl (B1232498) fluorides via the in-situ generation of difluorophosgene is highly dependent on the optimization of reaction parameters. Research has established effective conditions for this transformation, which are broadly applicable to secondary amines like 9H-carbazole. wikipedia.org Key factors that have been optimized include the choice of solvent, temperature, and the stoichiometry of the reagents. Acetonitrile has been identified as a suitable solvent, and the reaction is typically carried out at a moderately elevated temperature of 60 °C for a short duration of one hour. wikipedia.org

The table below summarizes the optimized conditions for the synthesis of carbamoyl fluorides using a difluorophosgene surrogate, which can be applied to the N-acylation of 9H-Carbazole. wikipedia.org

ParameterOptimized ConditionPurpose
Difluorocarbene Source (triphenylphosphonio)difluoroacetate (PDFA)Bench-stable solid precursor for difluorocarbene.
Oxidant 4-methylpyridine N-oxideMild oxidant to convert difluorocarbene to difluorophosgene.
Solvent Acetonitrile (MeCN)Effective solvent for the reaction components.
Temperature 60 °CProvides sufficient energy for the reaction without decomposition.
Time 1 hourAllows for complete conversion in a short timeframe.
Stoichiometry 1.5 equiv. PDFA, 2.0 equiv. 4-methylpyridine N-oxideEnsures efficient generation of the acylating agent.

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to 9H-Carbazole-9-carbonyl fluoride involve the synthesis of a precursor molecule which is then chemically converted to the final acyl fluoride. These multi-step approaches offer flexibility and can utilize more common or stable reagents.

Conversion of 9H-Carbazole-9-carboxylic Acids to the Acyl Fluoride

This pathway first requires the synthesis of the corresponding carboxylic acid precursor, 9H-Carbazole-9-carboxylic acid. This can be achieved through methods such as the reaction of carbazole (B46965) with bromoesters in the presence of a base, followed by hydrolysis. researchgate.nettandfonline.com Microwave-assisted syntheses have been shown to facilitate this reaction rapidly. tandfonline.com

Once the carboxylic acid is obtained, it can be converted to the acyl fluoride using a variety of modern deoxyfluorinating agents. This transformation is a key step in many synthetic sequences due to the unique reactivity and stability of acyl fluorides compared to other acyl halides. jlu.edu.cn A number of bench-stable reagents have been developed that efficiently and mildly convert carboxylic acids to acyl fluorides with high functional group tolerance.

The following table highlights several modern reagents used for the deoxyfluorination of carboxylic acids.

ReagentTypical ConditionsReference
XtalFluor-E Catalytic NaF, EtOAc, room temperature
(Me₄N)SCF₃ Room temperature, base- and additive-free
BT-SCF₃ DIPEA, DCM, room temperature jlu.edu.cn
CpFluor Neutral conditions
TCCA / CsF MeCN, 60 °C

Synthesis from 9H-Carbazole-9-carbonyl Chloride or other Acyl Halides

An established indirect route proceeds via a more stable acyl halide precursor, such as 9H-Carbazole-9-carbonyl chloride. This intermediate is a known compound that can be synthesized and subsequently converted to the target acyl fluoride. The synthesis of the acyl chloride typically involves reacting 9H-carbazole with phosgene (B1210022) or a phosgene equivalent.

The subsequent conversion of the acyl chloride to the acyl fluoride is a classic halogen exchange (halex) reaction. This is commonly achieved by treating the acyl chloride with an inorganic fluoride salt, such as potassium fluoride (KF). researchgate.net While this method is well-established, it may require harsh conditions or a large excess of the fluoride salt.

Fluorinative C-C Bond Cleavage Approaches (General Acyl Fluoride Methods)

Advanced synthetic strategies for preparing acyl fluorides include innovative bond-cleavage reactions. A notable example is the fluorinative C-C bond cleavage of activated ketones, which provides a novel entry to acyl fluorides from readily available starting materials. tandfonline.com This method does not start from carbazole itself but represents a general strategy for producing diverse acyl fluorides.

In this approach, α-oximinoketones undergo a highly efficient and chemoselective C-C bond cleavage when treated with diethylaminosulfur trifluoride (DAST) or its derivatives. The reaction is proposed to proceed via a Beckmann fragmentation mechanism, initiated by the activation of the oxime by the fluorinating agent. This methodology is valued for its mild conditions, speed, and broad substrate scope, including its applicability to chiral ketones to produce chiral acyl fluorides.

The table below illustrates the versatility of this method with various ketone precursors.

Ketone Precursor TypeProductYield
Aryl α-oximinoketoneAryloyl fluorideGood to Excellent
Aliphatic α-oximinoketoneAliphatic acyl fluorideGood to Excellent
Cyclic α-oximinoketoneCyano-substituted acyl fluorideGood
Chiral Cyclic KetoneChiral acyl fluorideGood to Excellent

Metal-Catalyzed N-Acyl Carbazole Formation as a Precedent

The synthesis of N-acyl carbazoles, the family to which this compound belongs, has traditionally been achieved by reacting 9H-carbazole with acyl chlorides or similar activated acyl derivatives in the presence of a base. nih.govbeilstein-journals.org However, modern synthetic chemistry has increasingly turned to metal-catalyzed approaches to enhance efficiency, selectivity, and substrate scope. These methods serve as a crucial precedent for the development of synthetic routes to this compound.

A significant advancement in this area is the use of copper catalysis. Researchers have developed an effective, single-step method to produce N-acyl carbazoles using amides and cyclic diaryliodonium triflates. nih.govbeilstein-journals.org This reaction is efficiently facilitated by copper iodide (CuI) with an activating ligand like diglyme (B29089) in a solvent such as p-xylene. nih.gov This approach is notable for creating two C–N bonds in a one-pot procedure, which can reduce halogenated waste compared to methods starting from 2,2´-dihalobiphenyls. nih.govbeilstein-journals.org The versatility of this copper-catalyzed system has been demonstrated across a wide range of amides and iodonium (B1229267) triflates. nih.gov

Palladium catalysis also represents a cornerstone in carbazole functionalization. Dual palladium-photoredox catalysis, for instance, has been employed for the C-H arylation and acylation of carbazoles. rsc.org While this particular method focuses on the carbazole ring rather than the nitrogen, it highlights the power of palladium in activating and forming new bonds within the carbazole scaffold. Catalyst-controlled site-selectivity is another sophisticated strategy, where the choice of metal catalyst dictates the position of functionalization. For example, researchers have shown that Au(I) catalysts can direct arylation to the C3 position of the carbazole ring, while palladium acetate (B1210297) selectively promotes N-H arylation. nih.gov

The table below summarizes various metal-catalyzed systems used in the synthesis of carbazole derivatives, providing a precedent for the targeted synthesis of N-acyl carbazoles.

Catalyst SystemReactantsReaction TypeKey Features
CuI / diglymeCyclic diaryliodonium triflates, AmidesOne-pot N-acylationForms two C-N bonds, reduces halogen waste. nih.govbeilstein-journals.org
Pd(OAc)₂ / PhotocatalystCarbazoles, Aryl diazonium saltsDual Catalysis C-H ArylationAchieves regioselective arylation under mild conditions. rsc.org
Pd₂(dba)₃ / dppf3,6-Dibromocarbazole, Zn(CN)₂CyanationA modified Rosenmund-von Braun reaction for producing dinitrile derivatives. mdpi.com
Rh₂(OCOC₃F₇)₄Biaryl azidesC-H Insertion/CyclizationSynthesizes the carbazole core from azide (B81097) precursors. organic-chemistry.org

These precedents underscore the utility of transition metals in constructing the N-acyl carbazole motif, offering a robust toolbox for developing a specific synthesis for this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is a paramount goal in modern chemical research and industry. For the synthesis of this compound, these principles guide the development of processes that are more environmentally benign, efficient, and sustainable.

A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. Traditional acylation methods often require stoichiometric amounts of a base, leading to significant salt waste. In contrast, metal-catalyzed reactions, as discussed previously, use only a small amount of a catalyst that can be recycled, improving atom economy and reducing waste. nih.govrsc.org Furthermore, the development of solvent-free reaction conditions is a significant step forward. For instance, the N-acylation of carbamates has been successfully carried out using solid heteropolyacids as catalysts under solvent-free conditions, providing the N-acyl products in good yields. sciforum.net This approach eliminates the environmental and cost issues associated with solvent use and recovery.

The choice of starting materials is another critical aspect. There is growing interest in converting renewable biomass into valuable chemical compounds. Research has shown a pathway to synthesize functionalized carbazole derivatives from lignin (B12514952), a major component of biomass, using a cost-effective CuCl₂ catalyst. rsc.org While not a direct synthesis of the target molecule, this demonstrates a sustainable strategy for obtaining the core carbazole structure from renewable feedstocks. rsc.org

The fluorinating agent itself is also a consideration. The industrial production of carbonyl fluoride, a potential precursor, can be achieved through the direct reaction of carbon monoxide and fluorine. google.com This method is highly atom-economical. However, the high reactivity and hazards associated with fluorine gas necessitate careful process control. Eco-friendly approaches that eliminate the need for harsh catalysts and additives are continually being sought. acs.org

Below is a comparative table highlighting the advantages of a green chemistry approach for N-acyl carbazole synthesis.

FeatureTraditional SynthesisGreen Chemistry Approach
Reagents Stoichiometric base, Acyl chloridesCatalytic (e.g., Cu, Pd, solid acids) nih.govsciforum.net
Solvents Often requires organic solventsSolvent-free conditions or greener solvents. sciforum.net
Atom Economy Lower, generates salt byproductsHigher, minimizes waste through catalysis.
Feedstocks Petroleum-basedPotential for biomass-derived carbazole. rsc.org
Efficiency Can have moderate yieldsOften high-yielding, with improved selectivity. rsc.org

By applying these principles, the synthesis of this compound can be designed to be not only chemically effective but also environmentally responsible.

Scalable Synthesis Considerations for Industrial and Academic Production

Transitioning a synthetic route from a laboratory setting to large-scale academic or industrial production introduces a distinct set of challenges and considerations. For this compound, scalability requires a focus on cost, safety, efficiency, and robustness.

Starting Material Availability and Cost: The primary feedstocks, 9H-carbazole and a suitable fluorinating agent, must be readily available and cost-effective. 9H-carbazole is a common chemical, but its price can be a factor in large-scale synthesis. researchgate.net The source of the carbonyl fluoride moiety is critical. Direct use of carbonyl fluoride gas, produced industrially from carbon monoxide and fluorine, requires specialized equipment for handling. google.com Alternative, safer fluorinating agents might be considered, though they may add cost and process steps.

Catalyst and Reaction Conditions: While metal catalysts are used in small quantities, their cost, stability, and lifecycle are significant on a larger scale. The cost of palladium, for example, makes catalyst recovery and recycling essential. Research into magnetically recoverable palladium nanocatalysts supported on biochar represents a strategy to simplify catalyst separation and improve the economics of the process. organic-chemistry.org Reaction conditions must also be translatable to large reactors. Reactions requiring extreme temperatures, high pressures, or microwave irradiation can be difficult and costly to scale up. organic-chemistry.org Therefore, processes that operate under mild conditions are highly desirable. rsc.org

Purification and Product Isolation: The method of purification is a major differentiator between lab and industrial scale. While academic syntheses often rely on column chromatography, this method is generally not feasible for large quantities. google.com Scalable processes must prioritize methods like crystallization or distillation for product isolation. A successful scalable synthesis will be designed to produce a crude product that is pure enough to be easily purified by these methods. For example, a high-yielding, catalytic procedure for 9H-carbazole-3,6-dicarbonitrile was developed specifically for scalability, avoiding problematic reagents and facilitating purification. researchgate.net

The following table outlines key considerations when moving from a bench-scale synthesis to industrial production.

ConsiderationLab-Scale Synthesis (Grams)Industrial/Large-Scale Production (Kilograms)
Purification Column ChromatographyCrystallization, Distillation
Catalyst Often used onceRecovery and recycling are critical.
Reaction Vessels Round-bottom flasksLarge, controlled reactors (batch or continuous flow).
Reagent Source High-purity reagents from catalogsBulk, industrial-grade chemicals; cost is a major driver.
Process Control Manual monitoringAutomated control of temperature, pressure, and additions.
Safety Fume hoodProcess hazard analysis (PHA), dedicated safety systems.

By carefully addressing these factors, a synthetic route for this compound can be developed that is not only scientifically sound but also commercially viable and practical for large-scale applications.

Reactivity and Mechanistic Investigations of 9h Carbazole 9 Carbonyl Fluoride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl halides, including acyl fluorides. tifr.res.in This reaction proceeds through a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of the fluoride (B91410) ion, which is a good leaving group. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the fluoride ion is expelled.

Formation of Esters with Alcohols and Phenols

9H-Carbazole-9-carbonyl fluoride is expected to react with alcohols and phenols to form the corresponding carbazole-9-carboxylates (esters). This reaction is a standard nucleophilic acyl substitution where the alcohol or phenol (B47542) acts as the nucleophile. The reactivity of the alcohol or phenol will influence the reaction rate, with more nucleophilic alcohols reacting faster. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride (HF) generated during the reaction.

Table 1: Representative Yields for the Formation of Esters from Analogous Acyl Fluorides and Various Alcohols/Phenols

Acyl Fluoride PrecursorAlcohol/PhenolProductYield (%)Reference
Benzoic acid (in situ)4-Methoxyphenol4-Methoxyphenyl benzoate71 rsc.org
Benzoic acid (in situ)Benzyl alcoholBenzyl benzoate85 rsc.org
Benzoic acid (in situ)1-PentanolPentyl benzoate78 rsc.org
Benzoic acid (in situ)PhenolPhenyl benzoate65 rsc.org

This table presents data for analogous reactions to illustrate the expected reactivity and yields.

Synthesis of Amides with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is anticipated to readily produce the corresponding N-substituted carbazole-9-carboxamides. Amines are generally more nucleophilic than alcohols, leading to a more facile reaction. Similar to ester formation, a base is typically employed to scavenge the HF byproduct. The synthesis of amides from acyl halides is a well-established and efficient method. tifr.res.in

The synthesis of N-acyl carbazoles has been reported through various methods, indicating the stability and accessibility of this class of compounds. beilstein-journals.org While direct experimental data for the aminolysis of this compound is scarce, the high reactivity of acyl fluorides towards amines suggests that high yields of the corresponding amides can be expected under mild conditions. youtube.com

Table 2: Representative Yields for the Formation of Amides from Analogous Acyl Halides and Amines

Acyl HalideAmineProductYield (%)Reference
Benzoyl chlorideAnilineN-BenzoylanilineHigh tifr.res.in
Acetyl chlorideDiethylamineN,N-DiethylacetamideHigh youtube.com
(in situ acyl fluoride)BenzylamineN-Benzylbenzamide80 nih.gov
(in situ acyl fluoride)Morpholine4-Benzoylmorpholine95 rsc.org

This table presents data for analogous reactions to illustrate the expected reactivity and yields.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The reaction of this compound with organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds is expected to proceed via nucleophilic addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com However, the outcome can be more complex than simple substitution.

With Grignard reagents, the initial addition to the carbonyl group would form a tetrahedral intermediate. Unlike in reactions with alcohols or amines, the subsequent elimination of the fluoride ion would lead to the formation of a ketone (9-acylcarbazole). This newly formed ketone can then react with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup. masterorganicchemistry.com Therefore, the reaction of this compound with two equivalents of a Grignard reagent is expected to produce a tertiary alcohol.

Organolithium reagents are generally more reactive than Grignard reagents. libretexts.org Their reaction with acyl fluorides would also be expected to lead to the formation of tertiary alcohols after reacting with two equivalents of the organolithium reagent. It is important to note that organolithium reagents can also react with carboxylic acids to form ketones, a reaction that does not typically work with Grignard reagents. acs.orgnih.gov

Due to the high reactivity of these organometallic reagents, side reactions can occur, and careful control of reaction conditions is necessary. No specific experimental data for the reaction of this compound with organometallic reagents is available.

Hydrolysis and Solvolysis Pathways of the Carbonyl Fluoride Moiety

The carbonyl fluoride group of this compound is susceptible to hydrolysis and solvolysis, leading to the formation of carbazole-9-carboxylic acid and ultimately carbazole (B46965) itself through decarboxylation under certain conditions. The stability of the C-F bond is high, but the electrophilicity of the carbonyl carbon makes it a target for nucleophilic attack by water or other solvent molecules.

Kinetic and Thermodynamic Aspects of Hydrolytic Degradation

The hydrolysis of acyl fluorides can proceed through different mechanisms depending on the reaction conditions, such as pH and solvent composition. Studies on the hydrolysis of benzoyl fluoride have shown that in aqueous dioxane mixtures, the reaction can be catalyzed by hydrogen ions through two different mechanisms. rsc.org At low acid concentrations in dioxane-rich media, an AAC3 mechanism is proposed, while at high acid concentrations, an A1 mechanism is suggested. rsc.org

The hydrolysis of acetyl fluoride has also been studied, and it was found to be catalyzed by both hydrogen and hydroxide (B78521) ions. The spontaneous hydrolysis has an activation energy of 12.5 kcal/mol and an entropy of activation of -27 eu.

While specific kinetic and thermodynamic parameters for the hydrolysis of this compound have not been reported, the data from analogous compounds suggest that the hydrolysis rate will be significantly influenced by pH and solvent polarity.

Table 3: Kinetic Data for the Hydrolysis of Analogous Acyl Halides

CompoundConditionRate ConstantActivation Energy (kcal/mol)Reference
Acetyl fluorideSpontaneous-12.5
Benzoyl fluorideAcid-catalyzed (A1)Varies with [H+]- rsc.org
Benzoyl fluorideAcid-catalyzed (AAC3)Varies with [H+]- rsc.org

This table presents data for analogous reactions to illustrate the expected kinetic behavior.

Influence of Catalysts and Environmental Factors on Stability

The stability of this compound is expected to be highly dependent on the presence of catalysts and environmental factors such as pH and solvent.

Catalysts:

Acid Catalysis: As observed with other acyl fluorides, strong acids are expected to catalyze the hydrolysis of this compound. Protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base Catalysis: Strong bases, such as hydroxide ions, are also expected to accelerate hydrolysis through direct nucleophilic attack on the carbonyl carbon.

Fluoride Ion Catalysis: Interestingly, fluoride ions can also act as a catalyst in the hydrolysis of certain acyl compounds, such as acetic anhydride, by acting as a nucleophilic catalyst.

Environmental Factors:

pH: The rate of hydrolysis will be pH-dependent, with increased rates at both low and high pH due to acid and base catalysis, respectively. The compound is expected to be most stable at a neutral pH.

Solvent: The polarity of the solvent will influence the stability. More polar protic solvents, such as water and alcohols, will facilitate solvolysis. In aprotic solvents, the compound is expected to be more stable. The solvolysis rates of related compounds like t-butyl chloride show a strong dependence on solvent composition. acs.org

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis and decrease the stability of the compound.

Transamidation Reactions and Related N-Acyl Transfer Processes

The N-acylcarbazole moiety serves as an effective platform for transamidation reactions, a process involving the transfer of an acyl group from the carbazole nitrogen to an amine. Research has demonstrated that N-acylcarbazoles exhibit notable selectivity in these reactions. researchgate.net Specifically, they selectively acylate sterically less hindered primary amines without the need for additives. researchgate.net This inherent selectivity allows for the tolerance of various other functional groups within the amine substrate, including alcohols, phenols, indoles, and anilines, under mild reaction conditions. researchgate.net

While direct studies on this compound are limited, its structural similarity to other N-acylcarbazoles suggests it would be a competent acylating agent in transamidation reactions. The reactivity of the related 9H-Carbazole-9-carbonyl chloride has been noted in its use as a fluorescent labeling reagent for amino acids, reacting with amines under basic conditions. researchgate.net The acyl fluoride, being a good leaving group, would facilitate the nucleophilic attack by an amine at the carbonyl carbon, leading to the formation of a new amide bond and the release of the carbazole anion.

The general mechanism for the transamidation of N-acylcarbazoles is believed to proceed through a direct nucleophilic attack of the amine on the carbonyl carbon of the N-acylcarbazole. This forms a tetrahedral intermediate which then collapses, cleaving the N-C(O) bond and releasing the stable carbazole anion as a leaving group, to yield the corresponding amide. The stability of the carbazole anion is a significant driving force for this reaction.

Table 1: Predicted Reactivity in Transamidation

Substrate Reagent Predicted Product Notes
Primary Amine (R-NH₂) This compound R-NH-C(O)-R' High selectivity for less sterically hindered amines is expected.
Secondary Amine (R₂NH) This compound R₂N-C(O)-R' Reaction is likely to be slower compared to primary amines.
Alcohol (R-OH) This compound R-O-C(O)-R' Acylation of alcohols is possible, but likely less favorable than amidation.

Electrophilic Aromatic Substitution on the Carbazole Core Influenced by the Acyl Fluoride Group

The N-carbonyl fluoride group at the 9-position of the carbazole ring is anticipated to exert a significant influence on the outcome of electrophilic aromatic substitution (EAS) reactions. The acyl group is strongly electron-withdrawing, which deactivates the carbazole ring system towards electrophilic attack. This deactivation arises from the resonance and inductive effects of the carbonyl group, which reduce the electron density of the aromatic rings.

In unsubstituted carbazole, electrophilic substitution typically occurs at the C3 and C6 positions, which are the most electron-rich. However, the nature of the substituent at the N9 position can alter this regioselectivity. For N-alkyl and N-aryl substituted carbazoles, functionalization at the C3 position is often favored. sci-hub.se In the case of this compound, the deactivating nature of the N-acyl group would make electrophilic substitution more challenging compared to N-alkylated carbazoles.

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems containing multiple nucleophiles or electrophilic sites, the chemo- and regioselectivity of reactions involving this compound are governed by the inherent reactivity of the N-carbonyl fluoride group and the electronic properties of the carbazole nucleus.

Chemoselectivity:

The primary reactive site of this compound is the electrophilic carbonyl carbon. In the presence of multiple nucleophiles, such as a molecule containing both an amine and an alcohol group, the greater nucleophilicity of the amine would lead to preferential formation of an amide over an ester. This high chemoselectivity for amidation is a known characteristic of N-acylcarbazoles. researchgate.net

Regioselectivity:

The regioselectivity of reactions involving the carbazole ring of this compound is dictated by the directing effect of the N-acyl group. As discussed in the previous section, electrophilic attack on the carbazole core is directed towards the C3 and C6 positions.

In reactions where the carbazole moiety itself acts as a nucleophile, the situation is different. For instance, in metal-catalyzed cross-coupling reactions, the site of functionalization can be controlled by the choice of catalyst and reaction conditions. While specific studies on this compound are not available, research on other carbazole derivatives has demonstrated the ability to achieve chemo- and regioselective functionalization. rsc.org For example, the regioselective synthesis of 2-iodo-1-aryl-9H-carbazoles has been achieved through palladium-catalyzed reactions. rsc.org This suggests that with appropriate catalytic systems, selective functionalization of the carbazole ring of this compound at positions other than C3 and C6 could potentially be achieved.

Advanced Spectroscopic and Structural Characterization of 9h Carbazole 9 Carbonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful non-destructive analytical tool for the structural elucidation of organic molecules in solution. For 9H-Carbazole-9-carbonyl fluoride (B91410), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon frameworks of the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 9H-Carbazole-9-carbonyl fluoride is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole (B46965) moiety. The protons are designated as H1/H8, H2/H7, H3/H6, and H4/H5. Due to the C2v symmetry of the unsubstituted carbazole ring, protons on opposite rings are chemically equivalent. The introduction of the carbonyl fluoride group at the 9-position is anticipated to have a deshielding effect on the neighboring protons, particularly H1/H8 and H4/H5, due to its electron-withdrawing nature. The expected chemical shifts are presented in Table 1.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbazole skeleton will show signals for the eight aromatic carbons and the four quaternary carbons. The carbonyl carbon (C=O) is expected to appear significantly downfield due to the strong deshielding effect of the directly attached oxygen and fluorine atoms. The predicted chemical shifts for the carbon atoms are detailed in Table 1. d-nb.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on known spectral data of carbazole derivatives and general principles of NMR spectroscopy.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~160-165
C1/C8~8.2-8.4~110-112
C2/C7~7.3-7.5~120-122
C3/C6~7.4-7.6~124-126
C4/C5~7.6-7.8~127-129
C4a/C4b-~121-123
C8a/C9a-~139-141

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. huji.ac.il In this compound, the single fluorine atom attached to the carbonyl group will give rise to a signal in the ¹⁹F NMR spectrum. A significant observation in the ¹⁹F NMR of similar carbamoyl (B1232498) fluorides is the potential for restricted rotation around the N-C(O) bond, which can lead to the observation of rotamers at room temperature. doi.org This would manifest as two distinct signals in the ¹⁹F spectrum. The chemical shift of the fluorine atom is influenced by the electronic environment of the carbonyl group and the carbazole ring. The predicted chemical shift for the fluorine nucleus is expected in the typical range for acyl fluorides.

Table 2: Predicted ¹⁹F NMR Data for this compound Predicted data based on known spectral data of carbamoyl fluorides.

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityCoupling Constants (J)
¹⁹F-20 to -40Singlet (or two singlets for rotamers)-

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H1-H2, H2-H3, H3-H4 and H5-H6, H6-H7, H7-H8), confirming their positions within the carbazole rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons in the carbazole rings. For each C-H bond, a cross-peak will be observed between the proton and the carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity across quaternary carbons and the carbonyl group. For instance, correlations between H1/H8 and the carbonyl carbon, as well as with C4a/C4b and C8a/C9a, would confirm the attachment of the carbonyl fluoride group to the nitrogen atom of the carbazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₃H₈FNO. The calculated exact mass can be compared with the experimentally determined mass to a high degree of precision, typically within a few parts per million (ppm).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₃H₈FNO213.0585
[M+H]⁺C₁₃H₉FNO214.0663

Fragmentation Pathway Analysis and Isotope Effects

In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information.

A primary fragmentation pathway is expected to be the loss of the carbonyl fluoride group as a radical (-•COF) or a neutral molecule (COF₂), leading to the formation of the stable carbazole radical cation or the carbazolyl cation. The mass of the carbazole fragment (m/z 167) would be a prominent peak in the spectrum. Further fragmentation of the carbazole ring system can also occur, leading to smaller aromatic fragments.

The presence of isotopes, particularly ¹³C, will result in low-intensity peaks at M+1, M+2, etc., in the mass spectrum. The relative intensities of these isotopic peaks can be calculated and compared with the experimental data to further validate the elemental composition of the molecule.

Table 4: Predicted Major Fragmentation Peaks for this compound

m/zProposed Fragment
213[C₁₃H₈FNO]⁺ (Molecular Ion)
167[C₁₂H₉N]⁺ (Loss of •COF)
166[C₁₂H₈N]⁺ (Loss of H from carbazole fragment)
139[C₁₁H₇]⁺ (Further fragmentation of the carbazole ring)

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a fundamental tool for identifying functional groups and analyzing the conformational isomers of a molecule. However, for this compound, no publicly available vibrational spectra have been reported.

A diligent search for the FT-IR spectrum of this compound yielded no results. While FT-IR data is available for the parent molecule, 9H-carbazole, and various derivatives, no spectra have been published for the title compound. Therefore, a data table of characteristic vibrational frequencies and their assignments for this compound cannot be provided.

Similarly, no Raman spectroscopic data for this compound could be located in the reviewed scientific literature. As a complementary technique to FT-IR, Raman spectroscopy would provide valuable insights into the vibrational modes of the molecule, particularly for non-polar bonds. The absence of this data precludes any detailed conformational analysis based on vibrational spectroscopy.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

A search for crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, did not yield any published crystal structures. Consequently, a table of crystallographic data cannot be presented.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, is employed to study the electronic transitions within a molecule, providing information about its chromophores and potential fluorescent properties.

No electronic absorption (UV-Vis) or emission (photoluminescence) spectra for this compound have been documented in the scientific literature. Therefore, it is not possible to report on its absorption maxima (λmax), molar absorptivity (ε), or its emission characteristics.

Theoretical and Computational Chemistry Studies on 9h Carbazole 9 Carbonyl Fluoride

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Modern computational chemistry offers a suite of tools to probe these properties with high accuracy.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, providing a balance between accuracy and computational cost for determining the ground state geometry of molecules. For 9H-Carbazole-9-carbonyl fluoride (B91410), a DFT approach, likely using a functional such as B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's lowest energy conformation. nih.gov

The optimization process systematically adjusts the positions of the atoms in 3D space until a minimum on the potential energy surface is located. chemrxiv.org This optimized geometry provides key structural parameters. Based on studies of similar molecules, the carbazole (B46965) core is expected to be largely planar. nih.govresearchgate.net The geometry around the nitrogen atom, bonded to the carbonyl group, will be of particular interest.

Below is a table of expected bond lengths and angles for 9H-Carbazole-9-carbonyl fluoride, extrapolated from computational data on carbazole derivatives and carbonyl fluoride. nih.govaps.orgmdpi.com

ParameterAtom 1Atom 2Atom 3Expected Value
Bond Lengths (Å)
C (aromatic)C (aromatic)~1.39 - 1.41
C (aromatic)N~1.38 - 1.40
NC (carbonyl)~1.40
C (carbonyl)O~1.17
C (carbonyl)F~1.31 - 1.35
Bond Angles (°)
C-N-C (in ring)~108 - 109
C-C-C (in ring)~120
NC (carbonyl)O~120
NC (carbonyl)F~110
OC (carbonyl)F~130

This is an interactive data table. The values are representative and derived from computational studies on analogous structures.

Ab Initio Methods for High-Accuracy Electronic Properties

For more precise electronic properties, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often with large basis sets such as aug-cc-pVTZ, can provide highly accurate values for properties like dipole moment and polarizability. beilstein-journals.org

For this compound, the strong electronegativity of the fluorine and oxygen atoms is expected to result in a significant molecular dipole moment. The polarizability, a measure of how easily the electron cloud is distorted by an external electric field, is also a key parameter for understanding intermolecular interactions. High-level ab initio calculations would be crucial for obtaining reliable values for these properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability and its electronic absorption characteristics.

In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature of the substituent on the nitrogen atom. nih.gov For this compound, the electron-withdrawing carbonyl fluoride group is expected to lower the energy of the LUMO, and to a lesser extent, the HOMO. This would result in a specific HOMO-LUMO gap, which can be correlated with its reactivity and potential use in electronic materials.

A representative table of HOMO, LUMO, and energy gap values for related carbazole derivatives is presented below.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9H-Carbazole (analogue)~ -5.8~ -2.1~ 3.7
N-acetylcarbazole (analogue)~ -6.0~ -2.4~ 3.6
Generic Donor-Acceptor Carbazole~ -5.5~ -2.8~ 2.7

This is an interactive data table. Values are approximate and based on computational studies of analogous compounds.

Conformational Analysis and Potential Energy Surfaces

The presence of the carbonyl fluoride group attached to the nitrogen atom introduces the possibility of different rotational conformations (rotamers). Conformational analysis involves mapping the potential energy surface of the molecule as a function of the dihedral angle(s) around the N-C(carbonyl) bond.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in spectral assignment.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. nih.gov The resulting theoretical IR spectrum would show characteristic peaks for the C=O stretching vibration (expected around 1750-1800 cm⁻¹), the C-F stretching vibration (around 1000-1300 cm⁻¹), and various vibrations associated with the carbazole core. Comparison with an experimental IR spectrum would provide confidence in the calculated geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons and carbons of the carbazole ring, as well as the fluorine atom, would be highly sensitive to the electronic environment and the molecular geometry. mdpi.com These predictions can be invaluable for the structural elucidation of newly synthesized carbazole derivatives.

Reaction Mechanism Simulations and Transition State Characterization

Computational methods can be used to model the reaction pathways of this compound. For instance, its reactivity towards nucleophiles could be investigated by simulating the reaction mechanism. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate.

The characterization of the transition state, including its geometry and energy, provides crucial insights into the reaction's feasibility and kinetics. For example, the mechanism of N-acylation of carbazoles has been a subject of both experimental and computational investigation. aps.org Similar computational approaches could be applied to understand the reactions of this compound, such as its hydrolysis or its use as an acylating agent.

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and physical properties. For this compound, these descriptors can be inferred by considering the electronic nature of its two primary components: the 9H-Carbazole core and the N-carbonyl fluoride group.

The 9H-Carbazole unit is an electron-rich aromatic system. This characteristic is due to the lone pair of electrons on the nitrogen atom being delocalized into the fused benzene (B151609) rings. This delocalization results in a high electron density across the carbazole moiety, making it a good hole-transporting material. In the context of quantum chemical descriptors, this translates to a relatively high energy for the Highest Occupied Molecular Orbital (HOMO). A high HOMO energy level indicates that the molecule can readily donate electrons.

On the other hand, the carbonyl fluoride group is strongly electron-withdrawing. The fluorine and oxygen atoms are highly electronegative, pulling electron density away from the carbonyl carbon and, by extension, from the nitrogen atom of the carbazole ring to which it is attached. This electron-withdrawing effect will significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy level suggests that the molecule can easily accept electrons.

The interplay between the electron-donating carbazole and the electron-withdrawing carbonyl fluoride group in this compound is expected to result in a relatively small HOMO-LUMO energy gap. This small energy gap would imply that the molecule could be readily excited from the ground state to an excited state, a property that is often associated with enhanced reactivity and specific optical and electronic properties.

Several key quantum chemical descriptors can be conceptualized for this compound based on these principles:

Ionization Potential (IP): Related to the HOMO energy, the ionization potential is the energy required to remove an electron from the molecule. Due to the electron-rich carbazole core, the IP is expected to be relatively low.

Electron Affinity (EA): Related to the LUMO energy, the electron affinity is the energy released when an electron is added to the molecule. The presence of the electron-withdrawing carbonyl fluoride group suggests a significant electron affinity.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, it is the average of the ionization potential and electron affinity.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution, it is proportional to the HOMO-LUMO gap. A smaller gap implies lower hardness (i.e., higher softness).

Global Softness (S): The reciprocal of chemical hardness, it indicates the capacity of a molecule to receive electrons.

Table 1: Conceptual Quantum Chemical Descriptors for this compound in Comparison to 9H-Carbazole

Descriptor9H-Carbazole (Conceptual)This compound (Inferred)Rationale for Inference
HOMO Energy HighModerately HighThe electron-donating nature of the carbazole core is partially offset by the electron-withdrawing carbonyl fluoride group.
LUMO Energy HighLowThe strong electron-withdrawing carbonyl fluoride group significantly lowers the LUMO energy.
HOMO-LUMO Gap LargeSmallThe combination of a relatively high HOMO and a low LUMO results in a smaller energy gap.
Ionization Potential ModerateModerately LowThe electron-withdrawing group makes it slightly harder to remove an electron compared to unsubstituted carbazole.
Electron Affinity LowHighThe carbonyl fluoride group greatly increases the molecule's ability to accept an electron.

It is important to note that these are qualitative predictions. Precise values would require dedicated quantum chemical calculations, such as those using Density Functional Theory (DFT) methods. Such calculations would also allow for the visualization of the HOMO and LUMO distributions, which would likely show the HOMO localized primarily on the carbazole ring system and the LUMO centered on the carbonyl fluoride moiety.

Molecular Dynamics Simulations (if applicable for interactions or stability)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide valuable insights into the conformational dynamics, stability, and intermolecular interactions of this compound in various environments.

Given the rigid nature of the carbazole core, MD simulations would be particularly useful for exploring the rotational dynamics of the carbonyl fluoride group around the C-N bond. This rotation could be influenced by the surrounding solvent molecules or by interactions with other molecules in a condensed phase. Understanding the preferred conformations and the energy barriers to rotation is crucial for predicting how the molecule might interact with biological targets or other materials.

Furthermore, MD simulations can be employed to study the aggregation behavior of this compound. Carbazole derivatives are known to exhibit π-π stacking interactions, which can lead to the formation of aggregates. MD simulations could predict the geometry and stability of these aggregates, which is important for understanding its properties in the solid state or in concentrated solutions.

In the context of materials science, if this compound were to be considered for applications in organic electronics, MD simulations could be used to model its behavior in thin films. These simulations could provide information on the molecular packing, which is a critical determinant of charge transport properties.

For potential biological applications, MD simulations could be used to study the interaction of this compound with proteins or other biomolecules. By placing the molecule in a simulation box with a target protein and water, it is possible to observe how it binds and to calculate the binding free energy. Such studies have been performed for other carbazole derivatives to investigate their potential as enzyme inhibitors. nih.govnih.gov

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation FocusInformation GainedPotential Relevance
Conformational Analysis Preferred dihedral angles of the carbonyl fluoride group, rotational energy barriers.Understanding molecular shape and flexibility, which influences reactivity and interactions.
Solvation Studies Solvation free energy, radial distribution functions of solvent molecules.Predicting solubility and understanding solvent effects on conformational equilibrium.
Aggregation Behavior Prediction of dimer and oligomer structures, strength of π-π stacking interactions.Understanding solid-state packing and concentration-dependent properties.
Interaction with Biomolecules Binding modes, binding affinity, conformational changes upon binding.Exploring potential as a drug candidate or molecular probe.

While no specific molecular dynamics simulation studies on this compound have been reported, the well-established use of this technique for other carbazole derivatives demonstrates its applicability and potential for providing significant insights into the behavior of this compound.

Applications of 9h Carbazole 9 Carbonyl Fluoride in Advanced Materials and Catalysis

Precursor for Optoelectronic Materials and Organic Semiconductors

The electron-rich nature and high thermal stability of the carbazole (B46965) unit make it a favored component in materials designed for organic light-emitting diodes (OLEDs), photovoltaics (PVs), and other optoelectronic devices. nih.govresearchgate.net 9H-Carbazole-9-carbonyl fluoride (B91410), with its reactive carbonyl fluoride group, is a promising candidate for incorporation into such materials.

Synthesis of Carbazole-Based Polymers and Copolymers via Polycondensation

Polycondensation is a powerful technique for creating high-performance polymers for organic electronics. uobaghdad.edu.iqrsc.org In this context, 9H-Carbazole-9-carbonyl fluoride could serve as a valuable monomer. The carbonyl fluoride group is a highly reactive acylating agent, capable of reacting with various nucleophiles, such as diols, diamines, or di-Grignard reagents, to form polyesters, polyamides, or polyketones, respectively.

For instance, a polycondensation reaction between this compound and a suitable aromatic diol could yield a polyester (B1180765) incorporating the carbazole moiety directly into the polymer backbone. The properties of the resulting polymer, such as solubility, thermal stability, and charge transport characteristics, could be tuned by the choice of the comonomer.

Table 1: Potential Polycondensation Reactions Involving this compound

Reaction TypeComonomer ExampleResulting PolymerPotential Properties
PolyesterificationAromatic Diol (e.g., Bisphenol A)Carbazole-containing PolyesterHigh thermal stability, good film-forming properties
PolyamidationAromatic Diamine (e.g., Phenylenediamine)Carbazole-containing PolyamideExcellent mechanical strength, high glass transition temperature

The synthesis of such polymers would offer a direct route to materials with the desirable electronic properties of carbazole, making them suitable for applications in organic field-effect transistors (OFETs) and as host materials in OLEDs. researchgate.net

Functionalization for Charge Transport and Light Emission Properties (e.g., OLEDs, Photovoltaics)

The performance of OLEDs and organic photovoltaic devices is heavily reliant on the charge transport and light-emitting properties of the materials used. nih.govrsc.org Carbazole derivatives are well-known for their excellent hole-transporting capabilities. researchgate.net this compound can be envisioned as a reagent for functionalizing other molecules or polymers to impart these beneficial properties.

For example, it could be used to acylate the side chains of a polymer, introducing carbazole units that facilitate hole transport. This approach allows for the modification of existing polymer systems to enhance their performance in electronic devices. In the realm of small molecule emitters, the carbonyl fluoride could be used to attach the carbazole moiety to a core structure, creating a donor-acceptor molecule with tailored light-emission characteristics.

Table 2: Hypothetical Functionalization Strategies using this compound

ApplicationTarget Molecule/PolymerFunctionalization ReactionDesired Outcome
OLED Host MaterialPolymer with hydroxyl or amino side groupsAcylationIntroduction of hole-transporting carbazole moieties
Organic PhotovoltaicsElectron-acceptor moleculeAcylationCreation of a donor-acceptor dyad for efficient charge separation
Blue Emitter for OLEDsCore aromatic structureFriedel-Crafts AcylationSynthesis of a blue-emitting molecule with high quantum efficiency

Role in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient light emission in OLEDs by harvesting both singlet and triplet excitons. The design of TADF emitters often involves the combination of an electron-donating unit and an electron-accepting unit. Carbazole is a popular choice for the donor component. nih.gov

This compound could be a key intermediate in the synthesis of novel TADF emitters. The carbonyl group itself can act as a weak electron acceptor, and its presence on the carbazole nitrogen can influence the electronic properties of the molecule. More significantly, the reactivity of the carbonyl fluoride allows for the straightforward attachment of various acceptor moieties, facilitating the creation of a library of donor-acceptor compounds with potentially strong TADF characteristics. The steric hindrance and electronic effects of the resulting N-acyl group would play a crucial role in minimizing the energy gap between the singlet and triplet states, a key requirement for efficient TADF.

Role in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis continuously seeks novel ligand architectures to achieve higher efficiency, selectivity, and broader substrate scope. N-acyl carbazoles have emerged as a promising class of ligands.

Precursor for N-Acyl Carbazole-Based Ligands

The high reactivity of the carbonyl fluoride group in this compound makes it an ideal starting material for the synthesis of a diverse range of N-acyl carbazole ligands. By reacting it with various nucleophiles, such as amines, phosphines, or alcohols containing additional donor atoms, multidentate ligands can be readily prepared.

For example, reaction with an amino-phosphine would yield a bidentate P,O-ligand where the carbazole nitrogen environment is modified by the acyl group. The electronic and steric properties of the resulting ligand could be fine-tuned by varying the substituent on the acyl group, which in turn would influence the catalytic activity of the corresponding metal complex.

Potential in Asymmetric Catalysis or Metal-Mediated Transformations

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound could be a valuable tool in this area. By reacting it with a chiral amine or alcohol, a chiral N-acyl carbazole ligand can be synthesized. Such ligands could be employed in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations.

The carbazole framework provides a rigid scaffold, which is often beneficial for inducing high levels of stereocontrol. The N-acyl group can play a dual role: it can act as a coordinating group to the metal center and its steric bulk can influence the chiral environment around the active site. The ability to easily modify the acyl group by starting from the highly reactive carbonyl fluoride derivative would allow for the rapid optimization of the ligand structure for a specific catalytic application.

Development of Advanced Polymer Architectures

This compound serves as a key monomer for the synthesis of advanced polymers with tailored properties. The high reactivity of the carbonyl fluoride group allows it to readily undergo reactions with various nucleophiles, such as amines and alcohols, in polycondensation reactions. This process leads to the formation of high-performance polyamides and polyesters where the robust and electronically active carbazole unit is integrated directly into the polymer backbone.

The incorporation of the carbazole moiety imparts desirable characteristics to the resulting polymers, including high thermal stability, excellent film-forming ability, and specific optoelectronic properties. researchgate.net For instance, carbazole-based polymers are known for their photoconductive and electroluminescent behavior, making them suitable for applications in organic electronics. mdpi.comresearchgate.net The specific linkage through the N-position of the carbazole via the carbonyl group ensures that the electronic properties of the carbazole ring system are precisely integrated into the polymer chain.

Furthermore, the carbazole unit itself offers sites for further polymerization. The hydrogen atoms at the 3 and 6 positions of the carbazole ring are active and can be used to create hyperbranched or cross-linked microporous organic polymers (MOPs). polyu.edu.hk These materials are noted for their high porosity and stability, finding use in gas storage and separation. polyu.edu.hk The synthesis of such polymers can be achieved through various coupling reactions, including Suzuki and Yamamoto coupling, to create 2,7-linked carbazole polymers. researchgate.net

Table 1: Examples of Carbazole-Based Polymer Architectures

Polymer Type Monomers / Precursors Key Properties Potential Applications
Polyamides/Polyesters This compound, Diamines, Diols High thermal stability, good solubility, defined electronic structure High-performance plastics, electronic components
Poly(N-vinylcarbazole) (PVK) N-vinylcarbazole Photoconductivity, thermoplasticity Organic light-emitting diodes (OLEDs), photoreceptors
Conjugated Polycarbazoles 2,7-linked or 3,6-linked carbazole derivatives High charge mobility, tunable bandgap, electrochromism Polymer light-emitting diodes (PLEDs), polymer solar cells, sensors researchgate.netresearchgate.net

| Microporous Organic Polymers (MOPs) | Carbazole derivatives with multiple reactive sites | High surface area, chemical stability, tunable porosity | Gas adsorption (e.g., CO2 capture), heterogeneous catalysis polyu.edu.hk |

Functionalization Reagent for Surfaces and Nanomaterials

The reactivity of the this compound molecule makes it an effective agent for the surface modification of various materials, including nanomaterials. The era of carbon nanomaterials, including fullerenes, carbon nanotubes, and graphene, has spurred the development of methods to chemically functionalize these materials to tailor their properties for specific applications. beilstein-journals.org

The carbonyl fluoride group can form stable, covalent bonds with nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, that are often present or can be introduced onto the surfaces of substrates like silica, metal oxides, and carbon-based nanomaterials. This surface functionalization process anchors the carbazole moiety to the material, imparting its unique optical and electronic properties onto the substrate. For example, grafting carbazole units onto a nanomaterial can enhance its dispersibility in certain solvents, alter its electronic characteristics, or introduce fluorescence for imaging and sensing applications.

Table 2: Surface Functionalization using this compound

Substrate Material Surface Functional Groups Resulting Linkage Modified Property
Silicon Dioxide (Silica) Silanol (-Si-OH) Ester (-COO-) Introduces fluorescence, changes surface hydrophobicity
Metal Oxides (e.g., TiO₂, ZnO) Hydroxyl (-M-OH) Ester (-COO-) Passivates surface states, acts as a photosensitizer
Carbon Nanotubes (CNTs) Carboxyl (-COOH), Hydroxyl (-OH) Anhydride, Ester Improves solubility, adds photo-responsiveness

| Amine-Modified Surfaces | Amine (-NH₂) | Amide (-CONH-) | Covalently attaches a robust fluorophore |

Applications in Advanced Sensing Technologies (e.g., Gas Sensors, Anion Sensors)

The carbazole scaffold is a cornerstone in the design of advanced chemosensors due to its favorable electronic properties and strong fluorescence. researchgate.net Its derivatives are widely employed to detect a variety of analytes, including metal ions and anions. rsc.orgnih.govnih.gov

Carbazole-containing polymers can function as conductive materials. mdpi.com Poly(9-phenylcarbazole), for example, can be synthesized electrochemically and exhibits electrical conductivity. researchgate.net When integrated into a sensor, these conductive polymers can change their electrical properties upon interaction with an analyte. The binding of a target molecule to the sensor can perturb the π-electron system of the polymer backbone, leading to a measurable change in conductivity or resistance. This principle is used to develop chemiresistive sensors. The carbazole units within the polymer chain facilitate charge transport and provide specific binding sites, enhancing the sensitivity and selectivity of the device.

The carbazole group is an excellent fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. researchgate.net This property is harnessed to create highly sensitive fluorescent chemosensors. rsc.org In these sensors, the carbazole moiety acts as a signaling unit. The sensor molecule is designed with a receptor site that selectively binds to a specific analyte. This binding event alters the photophysical properties of the carbazole unit, causing a distinct change in its fluorescence intensity or color.

This change can be a "turn-on" response, where fluorescence increases, or a "turn-off" response (quenching), where fluorescence decreases. rsc.org For instance, carbazole-based sensors have been developed for the highly selective detection of fluoride anions. nih.govnih.gov The interaction between the fluoride ion and the sensor, often through hydrogen bonding, can trigger an intermolecular proton transfer process that visibly changes the solution's color and fluorescence, allowing for naked-eye detection. nih.govescholarship.orgfrontiersin.org The design of these sensors often involves attaching electron-withdrawing or electron-donating groups to the carbazole ring to fine-tune its sensitivity and selectivity for the target analyte. nih.gov

Table 3: Examples of Carbazole-Based Fluorescent Chemosensors

Sensor Type Detected Analyte Sensing Mechanism Observed Change
Diarylethene with Carbazole Sn²⁺, Cu²⁺ Complexation Selective fluorescence quenching rsc.org
SCP (Carbazole-based probe) Fluoride (F⁻) Reaction with probe High quantum yield fluorescence nih.gov
CA-TBMDS Fluoride (F⁻) Intermolecular Proton Transfer Color change (colorless to yellow), change in absorption spectra nih.govresearchgate.net

| 9-benzyl-9H-carbazole derivative | Cerium (Ce³⁺) | Complexation | Significant increase in fluorescence intensity clockss.org |

Future Perspectives and Emerging Research Avenues for 9h Carbazole 9 Carbonyl Fluoride

Novel Synthetic Routes and Catalyst Development

The synthesis of functionalized carbazoles is a cornerstone of materials and medicinal chemistry. chim.it Traditional methods are progressively being supplanted by more efficient, selective, and sustainable catalytic strategies. Future research on the synthesis of 9H-Carbazole-9-carbonyl fluoride (B91410) and its subsequent derivatives will likely pivot towards the development of innovative catalytic systems that offer high yields and broad functional group tolerance.

Recent breakthroughs in the synthesis of N-acyl carbazoles, which are structurally analogous to the target compound, have demonstrated the efficacy of copper-catalyzed, one-pot procedures. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net These methods, which utilize cyclic diaryliodonium salts and various amides, create two carbon-nitrogen bonds simultaneously and reduce halogenated waste, presenting a more sustainable pathway. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net The exploration of catalysts like copper iodide with activating ligands such as diglyme (B29089) could be a fruitful avenue for the direct acylation of carbazole (B46965) to form the carbonyl fluoride derivative. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net

Furthermore, palladium-catalyzed reactions have shown immense promise. organic-chemistry.orgnih.govrsc.org Novel one-pot approaches involving consecutive amination and C-H activation, or tandem reactions that combine Buchwald-Hartwig amination with direct arylation, could be adapted for the synthesis of precursors to 9H-Carbazole-9-carbonyl fluoride. organic-chemistry.orgrsc.orgorganic-chemistry.org The use of Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Zinc Bromide (ZnBr₂), to mediate the construction of the carbazole scaffold also presents a powerful tool for creating diverse and complex starting materials. rsc.org

Table 1: Emerging Catalytic Systems for Carbazole Synthesis
Catalyst SystemReaction TypeKey AdvantagesPotential Application for this compoundReference
Copper Iodide (CuI) / DiglymeC-N Bond Formation (N-Acylation)Single-step process, reduced halogen waste, versatile with numerous substrates.Direct synthesis from carbazole and a fluoride source. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net
Palladium Nanocatalyst on BiocharTandem Amination/Direct ArylationEco-friendly, ligand-free, recoverable catalyst, rapid reaction times via microwave irradiation.Sustainable synthesis of functionalized carbazole precursors. organic-chemistry.orgorganic-chemistry.org
Lewis Acids (e.g., Sc(OTf)₃, ZnBr₂)Domino Catalysis / CyclizationMild conditions, high yields for highly functionalized and annulated carbazoles.Construction of complex carbazole backbones prior to functionalization. rsc.org
Iridium (Ir) / Copper (Cu)Dehydrogenative CyclizationUses air as a terminal oxidant, environmentally benign.Alternative route for creating the core carbazole structure. organic-chemistry.org

Exploration of Unconventional Reactivity and Supramolecular Interactions

The reactivity of acyl halides like this compound is traditionally centered on nucleophilic substitution. However, future research will likely delve into more unconventional reaction pathways and explore its interactions within supramolecular assemblies. The carbazole unit is a well-known component in supramolecular chemistry, valued for its ability to engage in host-guest interactions and form ordered structures.

Studies on the closely related carbazole-9-carbonyl chloride have shown that its reactivity can be significantly altered in the presence of cyclodextrins. These supramolecular hosts can encapsulate the molecule, influencing its hydrolysis and subsequent reactions. This opens the door to using host-guest chemistry to control the reactivity and selectivity of this compound in derivatization reactions.

The ability of carbazole derivatives to form stable metal-organic frameworks (MOFs) or other coordination polymers is another exciting frontier. nih.govrsc.org By incorporating the this compound as a ligand or a post-synthetically modified component, it may be possible to create new porous materials. The reactivity of the carbonyl fluoride group within the confined spaces of a MOF could lead to novel catalytic sites or selective binding pockets for specific guest molecules. The inherent fluorescence of the carbazole moiety can be exploited for developing sensors where binding events within the supramolecular structure lead to a detectable optical response. nih.govrsc.org

Integration into Hybrid Organic-Inorganic Material Systems

The unique electronic properties of the carbazole core make it an ideal candidate for integration into hybrid organic-inorganic materials, which combine the processability and functionality of polymers with the stability and conductivity of inorganic components. Future research will likely focus on using this compound as a key building block for these advanced material systems.

One of the most promising areas is in the development of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbazole unit is known for its high hole mobility and thermal stability. By reacting this compound with appropriate monomers, novel carbazole-based polymers can be synthesized. These polymers could serve as host materials for phosphorescent emitters in OLEDs or as donor materials in the active layer of OPVs.

Advanced Computational Design of Derivatives with Tuned Properties

As the complexity of desired material properties increases, trial-and-error synthesis becomes inefficient. Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a pivotal role in the future design of derivatives made from this compound. dergipark.org.tr These tools allow for the in silico prediction of chemical reactivity, electronic structure, and photophysical properties before a single molecule is synthesized in the lab. dergipark.org.tr

Future research will leverage computational screening to design a library of virtual derivatives. By systematically modifying the carbazole core with various electron-donating or electron-withdrawing groups, researchers can tune key parameters like the HOMO/LUMO energy levels, the energy gap, and charge transfer characteristics. dergipark.org.tr For instance, DFT calculations can predict which substitutions would lead to a blue-shifted emission for OLED applications or optimize the absorption spectrum for solar energy harvesting. Molecular docking studies, already used for designing bioactive carbazole derivatives, can be adapted to predict the binding affinity of new derivatives within enzyme active sites or material pores. mdpi.com

Table 2: Computationally Tunable Properties of Carbazole Derivatives
PropertyComputational MethodApplicationPredicted Outcome of DerivatizationReference
HOMO/LUMO Energy LevelsDFTOLEDs, OPVs, PerovskitesTuning of energy gaps, charge injection/extraction barriers, and absorption/emission wavelengths. dergipark.org.tr
Chemical ReactivityDFT, Mapped Electric Potential (MEP)Synthesis, CatalysisIdentification of electrophilic/nucleophilic sites, prediction of reaction pathways and stability. dergipark.org.tr
Binding AffinityMolecular DockingSensors, Bio-organic materialsPrediction of interactions with target receptors or analytes. mdpi.com
Charge Transfer CapabilityDFTConductive Polymers, PhotovoltaicsOptimization of charge mobility and separation efficiency. dergipark.org.tr

Sustainable and Eco-friendly Manufacturing of Related Compounds

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Future research concerning this compound and its derivatives will be heavily influenced by the principles of green chemistry. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A significant emerging trend is the use of bio-based feedstocks. Lignin (B12514952), a major component of plant biomass, is a rich source of aromatic motifs that can be catalytically converted into carbazole-based compounds. organic-chemistry.org Developing pathways to produce carbazole precursors from lignin would represent a major step towards a bio-based chemical economy.

The development of eco-friendly catalytic systems is another key area. This includes the use of recoverable and reusable catalysts, such as palladium nanocatalysts supported on biochar, which can be separated from the reaction mixture magnetically. organic-chemistry.orgorganic-chemistry.org Furthermore, employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.org The use of environmentally benign solvents and reaction conditions, such as using air as a terminal oxidant in iridium-catalyzed reactions, will also be a critical focus. organic-chemistry.org These sustainable approaches will be essential for the commercially viable and environmentally responsible production of advanced carbazole-based materials.

Q & A

Q. What experimental designs can elucidate the regioselectivity of substitution reactions involving this compound?

  • Methodology : Apply Design Expert software for response surface methodology (RSM) to model variables (e.g., temperature, solvent polarity). For example, bromination studies (as in 2j/2k derivatives) revealed para-substitution dominance due to steric hindrance at ortho positions .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. How to analyze the electronic effects of the carbonyl fluoride group on carbazole’s photophysical properties?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps. Compare experimental UV-Vis spectra (e.g., λmax shifts) with computational predictions. The electron-withdrawing fluoride group reduces π-conjugation, altering emission profiles .

Q. What strategies mitigate side reactions (e.g., polymerization) during large-scale synthesis?

  • Methodology : Introduce radical inhibitors (e.g., TEMPO) or low-temperature (−20°C) conditions to suppress oligomerization. Monitor reaction kinetics via in-situ FTIR to detect early-stage intermediates .

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